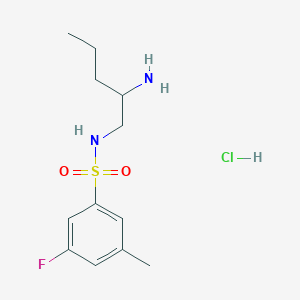![molecular formula C18H27NO3S B7641123 N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine, also known as CCT137690, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit potent antitumor activity in preclinical models, making it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine involves the inhibition of the protein kinase CHK1, which plays a critical role in the DNA damage response pathway. By inhibiting CHK1, this compound disrupts the ability of cancer cells to repair DNA damage, leading to cell death. This mechanism of action has been confirmed in several studies, including a study by Walton et al. (2012).
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects in cancer cells. These include the induction of DNA damage, inhibition of cell proliferation, and induction of apoptosis. In addition, this compound has been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine for lab experiments is its potent antitumor activity, which makes it a useful tool for studying cancer biology. In addition, this compound has been shown to exhibit a high degree of selectivity for CHK1, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for research on N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine. One area of interest is the development of more potent and selective CHK1 inhibitors based on the structure of this compound. Another potential direction is the investigation of the combination of this compound with other anticancer agents to enhance its therapeutic efficacy. Finally, the potential use of this compound as a radiosensitizer in cancer treatment is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine involves several steps, including the reaction of 3-cyclohexyloxybenzaldehyde with 2-aminothiophenol to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the desired product. The synthesis of this compound has been reported in several publications, including a study by Wang et al. (2012).
Applications De Recherche Scientifique
N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, pancreatic, and lung cancer. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
IUPAC Name |
N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c20-23(21)11-5-7-16(14-23)19-13-15-6-4-10-18(12-15)22-17-8-2-1-3-9-17/h4,6,10,12,16-17,19H,1-3,5,7-9,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBGYWKBHHXFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)CNC3CCCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)
![1,1-dioxo-N-[[3-(phenoxymethyl)phenyl]methyl]thian-3-amine](/img/structure/B7641052.png)
![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)

![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)
![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)

![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)
![4-[[1-(3-Bromophenyl)cyclopropyl]amino]butanenitrile](/img/structure/B7641125.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)